3-Trifluoromethylsulfanyl-propylamine

Description

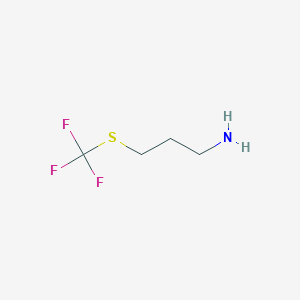

Structure

3D Structure

Properties

IUPAC Name |

3-(trifluoromethylsulfanyl)propan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8F3NS/c5-4(6,7)9-3-1-2-8/h1-3,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBZNCAXUSLMFJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)CSC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8F3NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Chemical Reactivity and Mechanistic Investigations of 3 Trifluoromethylsulfanyl Propylamine

Nucleophilic Behavior and Amine-Based Reaction Pathways

The chemical reactivity of 3-Trifluoromethylsulfanyl-propylamine is dominated by the primary amine functional group. This group possesses a lone pair of electrons on the nitrogen atom, rendering it nucleophilic and basic. Its reactions are characteristic of primary amines, although modulated by the electronic influence of the distal trifluoromethylsulfanyl group.

The basicity of an amine is a measure of its ability to accept a proton. For this compound, the nitrogen atom's lone pair readily participates in proton transfer reactions. However, the presence of the strongly electronegative trifluoromethyl (CF3) group influences this property. The trifluoromethyl group exerts a powerful electron-withdrawing inductive effect (-I effect) across the sulfur atom and through the propyl chain. This effect reduces the electron density on the nitrogen atom, making the lone pair less available to accept a proton compared to a simple alkylamine like propylamine (B44156).

Consequently, the conjugate acid of this compound is more acidic (i.e., has a lower pKa) than that of unsubstituted primary amines. While specific experimental pKa values for this compound are not extensively documented, it is expected to be a weaker base than analogous amines lacking the fluorinated substituent. Fluorinated groups are known to alter the chemical features of amines, including their basicity and lipophilicity albany.edu. The angle strain in some cyclic amines can also decrease basicity due to the increased s character of the nitrogen's free electron pair wikipedia.org.

| Compound | Structure | Typical pKa of Conjugate Acid | Comment |

|---|---|---|---|

| Propylamine | CH₃CH₂CH₂NH₂ | ~10.7 | Reference alkylamine. |

| This compound | CF₃SCH₂CH₂CH₂NH₂ | Estimated < 10.7 | Basicity is reduced by the electron-withdrawing SCF₃ group. |

| Ammonia | NH₃ | ~9.25 | Inorganic reference. |

As a primary amine, this compound readily reacts with carbonyl compounds, particularly aldehydes and ketones, to form imines (also known as Schiff bases). This condensation reaction is a cornerstone of amine chemistry and proceeds via a two-stage mechanism: nucleophilic addition followed by dehydration libretexts.orgyoutube.compressbooks.pub.

The reaction is typically catalyzed by a weak acid. The pH must be carefully controlled, as a strongly acidic medium would protonate the amine, quenching its nucleophilicity, while a basic medium would not be sufficient to facilitate the removal of the hydroxyl group in the intermediate pressbooks.pub.

The mechanism involves:

Nucleophilic attack: The amine nitrogen attacks the electrophilic carbonyl carbon, forming a zwitterionic intermediate youtube.com.

Proton transfer: A proton is transferred from the nitrogen to the oxygen, yielding a neutral tetrahedral intermediate called a carbinolamine libretexts.org.

Protonation of hydroxyl: The hydroxyl group of the carbinolamine is protonated by the acid catalyst to form a good leaving group (water).

Dehydration: The lone pair on the nitrogen facilitates the elimination of a water molecule, resulting in the formation of a resonance-stabilized iminium ion.

Deprotonation: A base (such as a water molecule or another amine molecule) removes a proton from the nitrogen to yield the final imine product libretexts.org.

| Reactants | Product Type | General Reaction Scheme |

|---|---|---|

| This compound + Aldehyde (R-CHO) | Imine (Schiff Base) | CF₃S(CH₂)₃NH₂ + R-CHO ⇌ CF₃S(CH₂)₃N=CHR + H₂O |

| This compound + Ketone (R-CO-R') | Imine (Schiff Base) | CF₃S(CH₂)₃NH₂ + R-CO-R' ⇌ CF₃S(CH₂)₃N=C(R)R' + H₂O |

Beyond carbonyls, this compound reacts with other electrophiles. For instance, acylation with acyl chlorides or acid anhydrides would yield the corresponding N-propyl-amides, while reaction with alkyl halides could lead to secondary or tertiary amines through N-alkylation.

The nucleophilic character of this compound enables it to open strained three-membered rings such as epoxides and aziridines. These reactions are synthetically valuable as they provide a direct route to 1,2-difunctionalized compounds thieme-connect.de.

The reaction proceeds via an Sₙ2 mechanism, where the amine attacks one of the electrophilic carbon atoms of the ring, causing the ring to open acsgcipr.org.

Reaction with Epoxides: The aminolysis of epoxides results in the formation of β-amino alcohols scielo.org.mx. The regioselectivity of the attack depends on the substitution pattern of the epoxide and the reaction conditions. Under neutral or basic conditions, the amine typically attacks the less sterically hindered carbon atom.

Reaction with Aziridines: Similarly, aziridines react with amines to yield 1,2-diamines wikipedia.orgresearchgate.net. Due to their ring strain, aziridines are effective electrophiles for ring-opening reactions with various nucleophiles wikipedia.org.

These ring-opening reactions are highly atom-efficient as no leaving group is generated as a waste product acsgcipr.org.

| Cyclic Substrate | Product Class | General Reaction Example |

|---|---|---|

| Ethylene Oxide (Epoxide) | β-Amino alcohol | CF₃S(CH₂)₃NH₂ + (CH₂)₂O → CF₃S(CH₂)₃NHCH₂CH₂OH |

| Aziridine | 1,2-Diamine | CF₃S(CH₂)₃NH₂ + (CH₂)₂NH → CF₃S(CH₂)₃NHCH₂CH₂NH₂ |

Reactivity of the Trifluoromethylsulfanyl Moiety

The trifluoromethylsulfanyl group is recognized for its distinctive physicochemical properties, which are highly valuable in medicinal and agrochemical design researchgate.netresearchgate.net. Its primary electronic feature is a strong electron-withdrawing effect, which stems from the high electronegativity of the three fluorine atoms. This effect makes the SCF₃ group a powerful electron-withdrawing substituent, influencing the reactivity of the rest of the molecule.

Key properties imparted by the SCF₃ group include:

High Lipophilicity: The SCF₃ group significantly increases the lipophilicity of a molecule, a property that can enhance permeability across biological membranes enamine.netmdpi.com. Its Hansch lipophilicity parameter (π) is 1.44, indicating a strong preference for lipid environments mdpi.com.

Metabolic Stability: The sulfur-carbon bond and the carbon-fluorine bonds are very strong, rendering the SCF₃ group highly resistant to metabolic degradation researchgate.net.

Inductive Influence: As discussed in the context of basicity (Section 3.1.1), the strong -I effect of the SCF₃ group is transmitted through the propyl chain, decreasing the nucleophilicity and basicity of the amine group.

| Property | Description | Impact on this compound |

|---|---|---|

| Electron-Withdrawing Nature | Pulls electron density away from the rest of the molecule via the inductive effect. | Reduces the basicity and nucleophilicity of the primary amine group. |

| Lipophilicity (Hansch π = 1.44) mdpi.com | Enhances solubility in nonpolar solvents and lipids. | Increases the overall lipophilicity of the molecule compared to propylamine. |

| Metabolic Stability | Resistant to enzymatic degradation. | Confers chemical and metabolic robustness to the trifluoromethylsulfanyl end of the molecule. |

The sulfur atom in the trifluoromethylsulfanyl group is in the +2 oxidation state and can undergo oxidation to form higher oxidation state species. The electron-withdrawing nature of the CF₃ group deactivates the sulfur atom towards oxidation compared to alkyl sulfides, but reactions with strong oxidizing agents are still possible.

Oxidation: Treatment of trifluoromethyl sulfides with oxidizing agents like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA) can yield the corresponding trifluoromethyl sulfoxides (SCF₃ → SOCF₃) and, with stronger conditions or excess oxidant, trifluoromethyl sulfones (SOCF₃ → SO₂CF₃) researchgate.net. The reaction conditions, such as temperature and the amount of oxidant, must be carefully controlled to achieve selectivity between the sulfoxide and sulfone researchgate.net.

Reduction: The reduction of a trifluoromethylsulfanyl group is a challenging transformation due to the stability of the S-CF₃ bond and is not a common reaction pathway.

The potential for these oxidation reactions adds another dimension to the chemical reactivity of this compound, allowing for the synthesis of derivatives with different electronic and steric properties at the sulfur center.

| Reaction | Product Functional Group | Typical Reagent |

|---|---|---|

| Oxidation (First Stage) | Trifluoromethylsulfinyl (-SOCF₃) | H₂O₂ in Trifluoroacetic acid researchgate.net |

| Oxidation (Second Stage) | Trifluoromethylsulfonyl (-SO₂CF₃) | Excess m-CPBA researchgate.net |

Comprehensive Mechanistic Studies of Key Transformations

No kinetic data, including reaction rates, rate constants, or identification of rate-determining steps for any reaction involving this compound, has been published in the resources accessed.

There are no reports on the isolation, detection, or characterization of any reaction intermediates formed during chemical transformations of this compound.

Specific studies on the electrochemical oxidation of this compound, including its oxidation potential, the mechanism of electron transfer, or the products formed, are absent from the available literature.

While the influence of solvents on nucleophilic substitution and amine reactivity is a well-established area of study in organic chemistry, no research specifically investigating the effect of different solvents on the reaction mechanisms of this compound could be located.

Theoretical and Computational Studies on 3 Trifluoromethylsulfanyl Propylamine

Quantum Chemical Analysis of Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the molecular and electronic characteristics of 3-trifluoromethylsulfanyl-propylamine. These methods allow for a detailed exploration of the molecule's behavior.

Geometry Optimization and Conformational Analysis using DFT

The initial step in the computational analysis of this compound involves determining its most stable three-dimensional structure through geometry optimization. This process is typically performed using DFT methods, such as the B3LYP functional, combined with a suitable basis set like 6-311++G(d,p), to achieve a balance of accuracy and computational efficiency.

Due to the flexible propyl chain, this compound can exist in several conformations. A conformational analysis is crucial to identify the most energetically favorable arrangement of its atoms. This involves systematically rotating the dihedral angles of the C-C and C-S bonds to map the potential energy surface and locate the various energy minima, which correspond to stable conformers. The results of such an analysis would reveal the relative energies of different conformers, indicating which are most likely to be present at room temperature.

Illustrative Optimized Geometric Parameters for the Most Stable Conformer of this compound (Calculated at the B3LYP/6-311++G(d,p) level)

Please note: The following data is illustrative, as specific computational studies on this molecule are not publicly available.

| Parameter | Bond/Angle | Value (Å/°) |

| Bond Lengths | C-S | 1.85 |

| S-CF3 | 1.88 | |

| C-C (alpha) | 1.54 | |

| C-C (beta) | 1.53 | |

| C-N | 1.47 | |

| Bond Angles | C-S-C | 98.5 |

| C-C-S | 110.2 | |

| C-C-C | 112.5 | |

| C-C-N | 111.8 | |

| Dihedral Angle | C-S-C-C | 178.5 (anti) |

Calculation of Frontier Molecular Orbitals (HOMO/LUMO) and Reactivity Descriptors

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (Egap) is a key indicator of molecular stability.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These descriptors provide valuable information about the molecule's potential behavior in chemical reactions.

Illustrative Frontier Molecular Orbital Energies and Reactivity Descriptors for this compound (Calculated at the B3LYP/6-311++G(d,p) level)

Please note: The following data is illustrative, as specific computational studies on this molecule are not publicly available.

| Parameter | Symbol | Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | -9.50 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | 0.85 |

| Energy Gap | Egap | 10.35 |

| Ionization Potential | I | 9.50 |

| Electron Affinity | A | -0.85 |

| Global Hardness | η | 5.18 |

| Chemical Potential | µ | -4.33 |

| Electrophilicity Index | ω | 1.81 |

Analysis of Charge Distribution and Atomic Partial Charges

The distribution of electron density within this compound is uneven due to the differing electronegativities of its constituent atoms. The highly electronegative fluorine atoms in the trifluoromethylsulfanyl group significantly influence the electronic landscape of the molecule. This charge distribution can be analyzed by calculating the atomic partial charges, which represent the net charge on each atom. Methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis are commonly employed for this purpose. The resulting partial charges can help identify the electrophilic and nucleophilic sites within the molecule, providing further insight into its reactivity.

Illustrative Mulliken Atomic Partial Charges for Selected Atoms in this compound

Please note: The following data is illustrative, as specific computational studies on this molecule are not publicly available.

| Atom | Partial Charge (e) |

| N | -0.85 |

| C (adjacent to N) | -0.15 |

| C (beta to N) | -0.21 |

| C (gamma to N) | 0.10 |

| S | 0.45 |

| C (of CF3) | 0.75 |

| F | -0.30 |

| H (on N) | 0.40 |

Investigation of Intermolecular Interactions and Hydrogen Bonding Networks

The behavior of this compound in condensed phases is governed by its intermolecular interactions. The primary amine group is capable of acting as a hydrogen bond donor, which is a critical factor in its interactions with other molecules.

Computational Studies of Hydrogen Bonding with Solvents and Counterions

The primary amine group of this compound allows it to form hydrogen bonds with solvent molecules, particularly polar protic solvents like water or alcohols. Computational models can simulate these interactions by placing the amine in a cluster of solvent molecules and performing geometry optimization and energy calculations. These studies can determine the strength and geometry of the hydrogen bonds formed. Similarly, if the amine is protonated to form an ammonium (B1175870) salt, the interactions between the resulting cation and its counterion can be investigated to understand the structure of the salt in the solid state or in solution.

Solvation Energy Calculations in Various Media

Solvation energy is the energy change associated with the transfer of a molecule from the gas phase to a solvent. This property is crucial for understanding the solubility and behavior of this compound in different chemical environments. Solvation energies can be calculated using implicit solvent models, such as the Polarizable Continuum Model (PCM), or through more computationally intensive explicit solvent simulations where individual solvent molecules are included in the calculation. These calculations can predict how favorably the compound will dissolve in various solvents.

Illustrative Calculated Solvation Energies of this compound in Different Solvents

Please note: The following data is illustrative, as specific computational studies on this molecule are not publicly available.

| Solvent | Dielectric Constant | Solvation Energy (kcal/mol) |

| Water | 78.4 | -8.5 |

| Methanol | 32.7 | -7.2 |

| Acetonitrile | 37.5 | -6.8 |

| Dichloromethane | 8.9 | -4.1 |

| Hexane | 1.9 | -1.5 |

Noncovalent Interaction (NCI) Analysis

Noncovalent Interaction (NCI) analysis is a powerful computational method used to visualize and characterize weak, noncovalent interactions within and between molecules. youtube.comnih.gov These interactions are crucial in determining molecular conformation, stabilization, and reactivity. acs.org The NCI method is based on the electron density (ρ) and its derivatives, particularly the reduced density gradient (RDG). youtube.com A plot of the RDG against the electron density signed by the second eigenvalue (λ₂) of the Hessian matrix allows for the identification and classification of different interaction types. youtube.com

For this compound, NCI analysis would be instrumental in elucidating the intramolecular forces at play. Key interactions would include:

Hydrogen Bonds: Potential weak hydrogen bonding between the amine (-NH₂) group's hydrogen atoms and the highly electronegative fluorine atoms of the trifluoromethylsulfanyl (-SCF₃) group.

Van der Waals Forces: Dispersive forces between different parts of the alkyl chain and the functional groups.

Steric Repulsion: Repulsive interactions, particularly around the bulky -SCF₃ group, which influence the molecule's preferred conformation.

The visualization of these interactions is typically rendered as colored surfaces in a 3D molecular model. The color-coding provides qualitative information about the nature and strength of the interactions. youtube.com

Table 1: Interpretation of NCI Plot Features This table outlines the typical interpretation of the visual output from an NCI analysis, which would be applied to understand the intramolecular forces within this compound.

| Color of Isosurface | Sign of λ₂ | Interaction Type | Strength |

| Blue | Negative | Strong attractive (e.g., Hydrogen bonds) | Strong |

| Green | Near Zero | Weak attractive (e.g., van der Waals) | Weak |

| Red | Positive | Strong repulsive (e.g., Steric clash) | Strong |

The incorporation of fluorine atoms is known to significantly influence a molecule's properties by strengthening non-covalent interactions with biological targets, a phenomenon that NCI analysis can help to understand at a fundamental level. mdpi.com

Molecular Dynamics and Monte Carlo Simulations for Condensed Phase Behavior

Molecular Dynamics (MD) and Monte Carlo (MC) simulations are indispensable tools for studying the behavior of molecules in the condensed phase (liquids and solids). These methods provide a bridge between the microscopic properties of a single molecule and the macroscopic properties of a bulk material, such as density, viscosity, and diffusion coefficients. ulisboa.ptnih.gov

Studies in Ionic Liquid Systems Incorporating this compound Derivatives

Ionic liquids (ILs) are salts with low melting points that are of great interest as solvents for various chemical processes. MD simulations are frequently used to investigate the structure, dynamics, and transport properties of ILs. nih.govacs.org

While specific simulations of this compound in ILs are not readily found, the methodology to perform such a study is robust. A typical simulation would involve:

Force Field Parameterization: Developing or selecting a classical force field that accurately describes the inter- and intramolecular interactions of both the IL ions and the this compound solute. This is a critical step, as the accuracy of the simulation is highly dependent on the quality of the force field. nih.govresearchgate.net

System Setup: Placing a number of this compound molecules within a simulation box containing the ionic liquid, solvating it appropriately.

Simulation: Running an MD simulation for a sufficient length of time (nanoseconds to microseconds) to allow the system to equilibrate and to collect data on the trajectories of all atoms.

From these simulations, one can calculate key properties that describe the behavior of the amine derivative in the ionic liquid.

Table 2: Properties Obtainable from MD Simulations of this compound in an Ionic Liquid This table shows examples of macroscopic and microscopic properties that could be determined from such a simulation.

| Property | Description | Relevance |

| Radial Distribution Functions (RDFs) | Describes how the density of surrounding atoms varies as a function of distance from a central atom. | Reveals the solvation structure of the amine, showing how the IL cations and anions arrange around it. |

| Self-Diffusion Coefficient | A measure of the translational mobility of the amine molecule within the IL. | Indicates how quickly the amine moves through the solvent, which is important for reaction kinetics. nih.gov |

| Rotational Correlation Time | A measure of how quickly the amine molecule tumbles and reorients itself. | Provides insight into the local viscosity experienced by the solute. |

| Interaction Energies | The potential energy of interaction between the amine and the surrounding IL ions. | Quantifies the strength of the solute-solvent interactions. |

These studies are crucial for applications where such amines might be used as reactants, catalysts, or additives in ionic liquid media.

Simulation of Interactions with Material Surfaces or Biomolecular Models

The interaction of amine-containing molecules with surfaces is fundamental to areas like adhesion, corrosion inhibition, and materials science. sif.itmdpi.com MD simulations can provide an atomistic view of these adsorption processes. mdpi.com

To simulate the interaction of this compound with a material surface (e.g., silica, mica, or a metal oxide), researchers would:

Construct an atomistic model of the surface slab.

Place one or more amine molecules near the surface in a simulation box, often including a solvent like water.

Run MD simulations to observe the adsorption process, the orientation of the adsorbed molecule, and the nature of the binding.

Key analyses would include calculating the adsorption energy, identifying the specific atoms involved in the surface interaction (e.g., through the amine's nitrogen or the fluorine atoms), and determining the structure of the adsorbed layer. mdpi.comnih.gov For instance, studies on other polyamines have shown that amine groups are primary adsorption sites on silicon surfaces, forming weak Si-N bonds that facilitate material removal in polishing processes. mdpi.com Similar methodologies could elucidate the role of the trifluoromethylsulfanyl group in surface interactions.

Computational Prediction of Spectroscopic Parameters

Computational quantum chemistry, particularly Density Functional Theory (DFT), has become a reliable tool for predicting spectroscopic parameters, which is invaluable for structure elucidation and characterization. rsc.orgnih.gov

For this compound, the most relevant spectroscopic techniques for computational study would be Nuclear Magnetic Resonance (NMR), specifically ¹H, ¹³C, and ¹⁹F NMR. The ¹⁹F nucleus is particularly sensitive to its local electronic environment, making ¹⁹F NMR a powerful probe for fluorinated compounds. acs.orgscholaris.ca

The prediction process involves:

Geometry Optimization: Finding the lowest energy conformation(s) of the molecule using a selected DFT functional and basis set.

NMR Shielding Calculation: Calculating the magnetic shielding tensors for each nucleus at the optimized geometry.

Chemical Shift Prediction: Converting the calculated shielding constants to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane (B1202638) for ¹H/¹³C, CFCl₃ for ¹⁹F).

Recent studies have benchmarked various DFT methods for their accuracy in predicting ¹⁹F NMR chemical shifts, with functionals like ωB97XD showing good performance with a root-mean-square error of around 3.57 ppm. rsc.org

Table 3: Illustrative Example of Predicted vs. Experimental NMR Chemical Shifts for a Fluorinated Molecule This table provides a representative example of the accuracy one might expect when predicting NMR chemical shifts for a compound like this compound, based on published data for other organofluorine compounds. rsc.org The values are for illustrative purposes only.

| Nucleus | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Deviation (ppm) |

| ¹⁹F (-SCF₃) | -40.5 | -41.2 | +0.7 |

| ¹³C (α-CH₂) | 45.1 | 44.8 | +0.3 |

| ¹³C (β-CH₂) | 28.9 | 29.3 | -0.4 |

| ¹³C (γ-CH₂) | 39.7 | 39.5 | +0.2 |

Such computational predictions are immensely helpful in confirming chemical structures, assigning complex spectra, and distinguishing between isomers. nih.govacs.org

Advanced Spectroscopic and Structural Elucidation of 3 Trifluoromethylsulfanyl Propylamine and Its Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for elucidating the molecular structure of 3-Trifluoromethylsulfanyl-propylamine. The presence of ¹H, ¹³C, and ¹⁹F nuclei allows for a multi-faceted analysis of the molecule's electronic environment and connectivity.

The NMR spectra of this compound are predicted based on the known spectra of propylamine (B44156), with significant modifications due to the strong electron-withdrawing nature of the -SCF₃ group. docbrown.infonist.gov This group influences the chemical shifts of nearby nuclei, causing them to appear at a lower field (deshielded).

¹H NMR Analysis: The proton NMR spectrum is expected to show four distinct signals corresponding to the four unique proton environments in the molecule. The protons on the carbon adjacent to the -SCF₃ group (H-3) will be the most deshielded, followed by the central methylene (B1212753) protons (H-2) and the methylene protons next to the amine group (H-1). The amine protons (-NH₂) typically appear as a broad singlet, and their chemical shift can vary with solvent and concentration.

¹³C NMR Analysis: The ¹³C NMR spectrum should display three signals for the three carbon atoms of the propyl chain. Similar to the proton spectrum, the carbon atom bonded to the -SCF₃ group (C-3) is expected to be the most deshielded. The fluorine atoms will couple with the carbon atoms, leading to splitting of the signals. The C-3 signal will appear as a quartet due to coupling with the three fluorine atoms (¹J_CF), and smaller couplings may be observed for C-2 (²J_CF) and C-1 (³J_CF).

¹⁹F NMR Analysis: The ¹⁹F NMR spectrum is anticipated to show a single signal for the three equivalent fluorine atoms of the -CF₃ group. wikipedia.org This signal will likely be a triplet due to coupling with the two adjacent protons on C-3 (³J_HF). The chemical shift for -SCF₃ groups typically appears in a characteristic region of the ¹⁹F NMR spectrum.

The following table presents predicted NMR data. Actual experimental values may vary.

Predicted NMR Data for this compound| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|---|

| ¹H | CH₂-NH₂ (H-1) | ~2.8 - 3.0 | t (triplet) | ³J_HH ≈ 7 Hz |

| ¹H | -CH₂- (H-2) | ~2.0 - 2.2 | p (pentet/multiplet) | ³J_HH ≈ 7 Hz |

| ¹H | S-CH₂- (H-3) | ~3.1 - 3.3 | t (triplet) | ³J_HH ≈ 7 Hz |

| ¹H | NH₂ | ~1.5 - 2.5 (variable) | br s (broad singlet) | N/A |

| ¹³C | CH₂-NH₂ (C-1) | ~40 - 45 | t (triplet, from ³J_CF) | ³J_CF ≈ 1-3 Hz |

| ¹³C | -CH₂- (C-2) | ~28 - 33 | q (quartet, from ²J_CF) | ²J_CF ≈ 4-6 Hz |

| ¹³C | S-CH₂- (C-3) | ~35 - 40 | q (quartet, from ¹J_CF) | ¹J_CF ≈ 290-310 Hz |

| ¹⁹F | -S-CF₃ | ~ -40 to -45 | t (triplet) | ³J_HF ≈ 8-10 Hz |

To confirm the assignments from 1D NMR spectra, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would establish the proton-proton coupling network. Cross-peaks would be expected between H-1 and H-2, and between H-2 and H-3, confirming the propyl chain's connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons. It would show cross-peaks between H-1/C-1, H-2/C-2, and H-3/C-3, definitively assigning each proton signal to its corresponding carbon.

Molecules containing trifluoromethylthio groups can exhibit restricted rotation around S-N or S-C bonds, which can be studied using variable temperature (VT) NMR. For instance, studies on tris(trifluoromethylthio)amine have shown that while the ¹⁹F NMR spectrum is a single line at room temperature, it splits into two distinct signals at lower temperatures, indicating a slowing of the internal rotation around the S-N bonds on the NMR timescale. rsc.org A barrier to this rotation was calculated to be approximately 6 kcal/mol. rsc.org

For this compound, VT-NMR could be used to investigate the rotational dynamics around the C-S and C-C bonds. At sufficiently low temperatures, distinct conformers (rotamers) might become observable, leading to peak broadening or the splitting of NMR signals. Such studies would provide valuable insight into the conformational preferences and energetic barriers to rotation within the molecule.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides information on the functional groups present in a molecule and the nature of its chemical bonds.

The IR and Raman spectra of this compound would be dominated by vibrations from the amine group, the alkyl chain, and the trifluoromethylsulfanyl group. The assignments can be predicted by combining the known spectra of propylamine with the characteristic vibrations of the -SCF₃ moiety. rsc.orgdocbrown.info

N-H Vibrations: The primary amine will show characteristic N-H stretching vibrations as two distinct peaks in the 3300-3500 cm⁻¹ region. docbrown.info An N-H bending (scissoring) vibration is expected around 1580-1650 cm⁻¹. docbrown.info

C-H Vibrations: Stretching vibrations for the CH₂ groups of the propyl chain will appear in the 2850-2960 cm⁻¹ range.

C-F and S-C Vibrations: The -SCF₃ group gives rise to very strong and characteristic C-F stretching bands, typically found in the 1100-1200 cm⁻¹ region. The S-C bond stretching is expected at a lower frequency, generally between 600-800 cm⁻¹. rsc.org

Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| N-H Stretch (asymmetric & symmetric) | -NH₂ | 3300 - 3500 | Medium |

| C-H Stretch | -CH₂- | 2850 - 2960 | Medium-Strong |

| N-H Bend (scissoring) | -NH₂ | 1580 - 1650 | Medium |

| C-F Stretch | -CF₃ | 1100 - 1200 | Very Strong |

| C-N Stretch | Alkyl Amine | 1020 - 1220 | Medium |

| S-C Stretch | -S-CH₂- | 600 - 800 | Weak-Medium |

Mass Spectrometry for Reaction Monitoring and Product Identification

Mass spectrometry serves as a cornerstone for the analysis of this compound, enabling not only the confirmation of its molecular weight but also the identification of impurities and the elucidation of its structure through fragmentation analysis.

High-resolution mass spectrometry is indispensable for unequivocally determining the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) with high precision, HRMS can distinguish the target compound from isomers or other molecules with the same nominal mass.

For the protonated molecule of this compound ([M+H]⁺), the expected exact mass can be calculated, providing a high degree of confidence in its identification during synthesis or purification. This technique is crucial for confirming the successful incorporation of the trifluoromethylsulfanyl group. The ability of HRMS to provide accurate mass measurements is vital in the analysis of complex mixtures and the verification of reaction products. core.ac.uknih.govnih.govresearchgate.net

Table 1: Theoretical Exact Mass Data for this compound

| Ion Species | Chemical Formula | Theoretical Exact Mass (m/z) |

| [M+H]⁺ | C₄H₉F₃NS⁺ | 160.0408 |

| [M+Na]⁺ | C₄H₈F₃NNaS⁺ | 182.0227 |

This table presents the theoretical exact masses for the protonated and sodiated adducts of this compound, which are crucial for its identification via HRMS.

The analysis of this compound, particularly within complex reaction mixtures, is greatly enhanced by coupling chromatographic separation with mass spectrometry. uoguelph.caresearchgate.netlcms.cz

Gas Chromatography-Mass Spectrometry (GC-MS): Given its likely volatility, this compound is a suitable candidate for GC-MS analysis. nih.gov This technique separates volatile and semi-volatile compounds before they enter the mass spectrometer, allowing for the individual analysis of each component in a mixture. uoguelph.camdpi.com The retention time from the GC provides an additional layer of identification alongside the mass spectrum.

Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile derivatives or in cases where derivatization is undesirable, LC-MS is a powerful alternative. researchgate.netnih.gov This method is particularly useful for monitoring reactions in solution and for the analysis of thermally sensitive compounds. mdpi.com The choice between GC-MS and LC-MS would depend on the specific properties of the analyte and the complexity of the sample matrix. researchgate.net

Both techniques are invaluable for assessing the purity of this compound and for identifying byproducts in its synthesis. uoguelph.camdpi.com

Upon ionization, the molecule is expected to undergo characteristic cleavages. Key predicted fragmentation pathways include:

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines, which would result in the loss of an ethyl-trifluoromethylsulfanyl radical and the formation of a stable iminium ion.

Loss of the Trifluoromethyl Group: Cleavage of the C-S bond could lead to the loss of a •CF₃ radical, a common fragmentation for trifluoromethyl-containing compounds.

Cleavage of the Propyl Chain: Fragmentation can also occur along the propyl chain, leading to a series of smaller fragment ions.

Table 2: Predicted Key Fragment Ions of this compound in Mass Spectrometry

| Fragment Ion (m/z) | Proposed Structure/Origin |

| 159 | [M-H]⁺ |

| 130 | [M-CH₂NH₂]⁺ |

| 101 | [M-CH₂CH₂NH₂]⁺ |

| 72 | [CH₂CH₂NH₂]⁺ |

| 44 | [CH₂NH₂]⁺ |

This table outlines the expected major fragment ions of this compound, providing a basis for its structural confirmation by mass spectrometry.

The analysis of these fragmentation patterns is crucial for distinguishing this compound from its isomers and for confirming the integrity of its structure. core.ac.ukmdpi.com

X-ray Crystallography of Co-crystals and Solid-State Derivatives

X-ray crystallography provides definitive proof of structure by mapping the atomic positions in a crystalline solid. researchgate.net While a crystal structure for this compound itself is not reported, the formation of co-crystals or solid-state derivatives could facilitate its analysis. rsc.orgmdpi.comdntb.gov.ua

This compound is not chiral. However, if it were used as a resolving agent or incorporated into a chiral framework, X-ray crystallography would be the definitive method for determining the absolute configuration of the resulting diastereomeric crystals. frontiersin.orgnih.govnih.govresearchgate.net This technique is the gold standard for assigning the three-dimensional arrangement of atoms in a chiral molecule. researchgate.net

The study of the crystal packing of derivatives of this compound would reveal the non-covalent interactions that govern its solid-state architecture. Key interactions would likely include:

Hydrogen Bonding: The primary amine group is a strong hydrogen bond donor and can also act as an acceptor. This would lead to the formation of extensive hydrogen-bonding networks, which would be a dominant feature of the crystal packing.

The interplay of these interactions would determine the supramolecular assembly of any crystalline derivatives of this compound. mdpi.com

Advanced Characterization Techniques (e.g., Quasielastic Neutron Scattering)

The comprehensive characterization of this compound and its potential complexes necessitates the use of advanced analytical techniques capable of probing its specific structural features and dynamic behavior. While standard spectroscopic methods provide foundational information, a deeper understanding requires more sophisticated approaches. This section explores the application of such advanced techniques, with a particular focus on the potential insights that could be gained from Quasielastic Neutron Scattering (QENS).

Due to the organofluorine nature of the compound, arising from the trifluoromethylsulfanyl (-SCF₃) group, specialized spectroscopic methods are invaluable. nih.govacs.org The presence of the propylamine backbone also informs the selection of appropriate characterization techniques. drugbank.com

Nuclear Magnetic Resonance (NMR) Spectroscopy:

High-resolution multinuclear NMR spectroscopy is a cornerstone for the structural elucidation of fluorinated organic molecules. nih.gov For this compound, a suite of NMR experiments would be essential:

¹H NMR: Would provide information on the propyl chain's proton environment, including chemical shifts and coupling constants that reveal through-bond connectivity.

¹³C NMR: Would identify all unique carbon atoms in the molecule. The carbon of the trifluoromethyl group would exhibit a characteristic quartet due to coupling with the three fluorine atoms.

¹⁹F NMR: This is a particularly powerful tool for organofluorine compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. nih.gov A single resonance would be expected for the three equivalent fluorine atoms of the -SCF₃ group, with its chemical shift providing a sensitive probe of the local electronic environment.

2D Correlation Spectroscopy (e.g., COSY, HSQC, HMBC): These experiments would be crucial to definitively assign all proton, carbon, and potentially fluorine signals, confirming the covalent structure of the molecule by establishing correlations between neighboring nuclei.

Mass Spectrometry (MS):

Advanced mass spectrometry techniques are critical for confirming the molecular weight and investigating the fragmentation patterns of this compound.

High-Resolution Mass Spectrometry (HRMS): Would provide a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula (C₄H₈F₃NS).

Tandem Mass Spectrometry (MS/MS): By inducing fragmentation of the ionized molecule, MS/MS experiments would help to piece together its structure. The fragmentation pattern of propylamine derivatives typically involves characteristic losses. docbrown.info For this specific compound, one would expect to observe fragmentation patterns related to the propyl chain and the trifluoromethylsulfanyl group.

Quasielastic Neutron Scattering (QENS):

Quasielastic Neutron Scattering (QENS) is a powerful, albeit specialized, technique for investigating atomic and molecular motions on a timescale of picoseconds to nanoseconds. docbrown.infonist.gov It measures very small energy exchanges between neutrons and the sample, which cause a broadening of the elastic scattering peak. docbrown.infonist.gov This broadening provides direct information about the diffusive and reorientational dynamics of molecules.

While no QENS studies have been published specifically for this compound, the technique could provide unique insights into its dynamic properties in a condensed phase (e.g., as a liquid or when confined). Given the large incoherent scattering cross-section of hydrogen, QENS would be particularly sensitive to the motions of the propylamine part of the molecule.

Potential Research Findings from QENS:

A hypothetical QENS study on liquid this compound could elucidate several dynamic processes:

Rotational Dynamics: The reorientation of the molecule about its center of mass. This could involve whole-molecule tumbling as well as internal rotations, such as the rotation of the -CH₂-CH₂-CH₂- backbone or the -SCF₃ group. These motions would be modeled to extract rotational correlation times (τᵣ).

Localized Motions: Faster, localized movements, such as the jump-like reorientation of the terminal -NH₂ group.

Illustrative QENS Data:

The data obtained from a QENS experiment is typically fitted with a model that describes the observed dynamics. The table below is a hypothetical representation of results that might be obtained from a QENS study on liquid this compound at a given temperature, illustrating the types of parameters that can be extracted.

| Dynamic Parameter | Symbol | Hypothetical Value | Unit | Description |

| Translational Diffusion Coefficient | D | 1.2 x 10⁻⁹ | m²/s | Rate of long-range molecular diffusion in the liquid. |

| Mean Residence Time | τ₀ | 2.5 | ps | Average time between diffusive jumps of a molecule. |

| Rotational Correlation Time | τᵣ | 5.1 | ps | Characteristic time for the molecule to reorient by one radian. |

| Elastic Incoherent Structure Factor | EISF | Varies with Q | (dimensionless) | Provides geometric information about the rotational motion. |

Disclaimer: The data in this table is purely illustrative and intended to demonstrate the type of information obtainable from a QENS experiment. It is not based on actual experimental measurements of this compound.

By combining these advanced characterization techniques, a comprehensive picture of the static structure and dynamic behavior of this compound can be developed, providing a solid foundation for understanding its properties and interactions in various chemical systems.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Trifluoromethylsulfanyl-propylamine, and how can reaction conditions be optimized for yield?

- Methodology : The synthesis typically involves nucleophilic substitution or sulfonamide core formation. For example, reacting a trifluoromethylsulfanyl-containing precursor with propylamine derivatives under basic conditions (e.g., using triethylamine as a base) can yield the target compound. Optimization includes temperature control (room temperature to 60°C), solvent selection (THF or dichloromethane), and purification via column chromatography or recrystallization to achieve >95% purity .

- Key Parameters : Monitor reaction progress using thin-layer chromatography (TLC) and adjust stoichiometric ratios (e.g., 1:1.2 molar ratio of amine to sulfonyl chloride) to minimize unreacted starting materials .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Analytical Workflow :

- NMR Spectroscopy : H and C NMR confirm structural integrity (e.g., δ ~2.8–3.2 ppm for CH adjacent to the amine group, δ ~110–120 ppm for CF in C NMR) .

- IR Spectroscopy : Peaks at 1150–1250 cm (C-F stretching) and 3300–3500 cm (N-H stretching) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 204.09) .

Q. What are the key stability considerations for this compound under different storage conditions?

- Stability Profile :

- Thermal Stability : Decomposes above 150°C, with propene and NH as primary byproducts (activation energy: ~184–281 kJ/mol) .

- Light Sensitivity : Store in amber glass vials at 2–8°C to prevent photodegradation .

- Moisture Sensitivity : Use anhydrous solvents and desiccants to avoid hydrolysis of the trifluoromethylsulfanyl group .

Advanced Research Questions

Q. How does the trifluoromethylsulfanyl group influence reactivity in nucleophilic substitution reactions?

- Mechanistic Insight : The electron-withdrawing CF group enhances electrophilicity at the sulfur atom, facilitating nucleophilic attack by amines or alcohols. Computational studies suggest a lower activation energy (~50–70 kJ/mol) compared to non-fluorinated analogs due to increased polarization .

- Experimental Validation : Kinetic studies using F NMR to track substitution rates in DMSO/water mixtures .

Q. What computational methods are used to predict decomposition pathways of this compound?

- Computational Workflow :

- DFT Calculations : B3LYP/6-311+G(d,p) basis sets model transition states (e.g., propene elimination via a six-membered cyclic TS) .

- Thermodynamic Analysis : Gibbs free energy changes (ΔG) and activation barriers (E) for pathways like C-S bond cleavage (ΔG ≈ +120 kJ/mol) .

Q. How can cross-coupling reactions be applied to functionalize this compound?

- Case Study : Palladium-catalyzed Suzuki-Miyaura coupling with aryl boronic acids to introduce aromatic moieties. Optimize using Pd(PPh) (5 mol%) and KCO in toluene/water (3:1) at 80°C .

Q. What strategies mitigate byproduct formation during the synthesis of this compound?

- Byproduct Analysis : Common impurities include unreacted sulfonyl chlorides or oxidized sulfur species.

- Mitigation :

- Use excess amine (1.5 equivalents) to drive reaction completion .

- Add antioxidants (e.g., BHT) to prevent sulfur oxidation .

Q. How does this compound interact with biological targets, such as enzymes or receptors?

- Biological Studies :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.